molecular formula C7H22N3O4P B7949194 N1-(3-Aminopropyl)butane-1,4-diamine phosphate

N1-(3-Aminopropyl)butane-1,4-diamine phosphate

Cat. No.: B7949194
M. Wt: 243.24 g/mol
InChI Key: LEYFIQPTQUZRIJ-UHFFFAOYSA-N
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Description

N1-(3-Aminopropyl)butane-1,4-diamine phosphate, commonly known as spermidine phosphate, is a phosphorylated derivative of the naturally occurring polyamine spermidine. Its molecular formula is C₇H₁₉N₃·H₃PO₄·nH₂O (typically hexahydrated, CAS 23273-82-7) . The compound retains spermidine’s core structure—a linear triamine with primary and secondary amine groups—but incorporates a phosphate group, enhancing its solubility and stability in aqueous environments . It is widely used in biochemical research for studying autophagy, cellular aging, and ion channel modulation .

Properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3.H3O4P/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4/h10H,1-9H2;(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYFIQPTQUZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22N3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49721-50-8
Record name 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49721-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of Butane-1,4-diamine

The core strategy involves introducing the 3-aminopropyl group to butane-1,4-diamine through alkylation. A validated approach uses N-(3-bromopropyl)phthalimide as the alkylating agent under reflux conditions.

Procedure A (Alkylation):

  • Reaction Setup: Butane-1,4-diamine (1 mmol) is stirred with N-(3-bromopropyl)phthalimide (2.8 mmol) in anhydrous acetonitrile at 60°C for 3–16 hours.

  • Workup: The mixture is filtered through KF-Celite, evaporated, and purified via silica gel chromatography (CHCl3:MeOH:AcOH = 20:1:0.1).

  • Yield: 52–65% for tertiary amine intermediates.

Key Insight: The phthalimide group acts as a protecting group for the primary amine, preventing over-alkylation. This step is critical for regioselective modification.

Deprotection and Purification

Post-alkylation, the phthalimide group is removed using hydrazine monohydrate:

Procedure C (Hydrazine Degradation):

  • Reaction: The alkylated product (1 mmol) is refluxed with hydrazine monohydrate (0.3 mL) in methanol for 3 hours.

  • Workup: The solvent is evaporated, and the residue is extracted with chloroform. Final purification employs silica gel chromatography (chloroform:methanol = 3:1).

  • Yield: 85–87% for deprotected amines.

Table 1: Alkylation and Deprotection Outcomes

StepReagentsConditionsYield (%)Purity (HPLC)
AlkylationN-(3-bromopropyl)phthalimide60°C, 3–16 h52–65>90%
DeprotectionHydrazine monohydrateReflux, 3 h85–87>95%

Formation of the Phosphate Salt

The free base is converted to the phosphate salt via acid-base neutralization:

  • Neutralization: N1-(3-Aminopropyl)butane-1,4-diamine (1 mmol) is dissolved in ethanol and treated with 1 M phosphoric acid (1.2 equiv) at 0°C.

  • Crystallization: The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • Yield: >90% with >98% purity by elemental analysis.

Analytical Validation:

  • 1H-NMR (D2O): δ 2.85–3.05 (m, 8H, amine protons), 1.54–1.68 (m, 4H, butylene chain).

  • ESI-TOF MS: m/z 198.1967 [M+H]+ (Calcd: 198.1970).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Efficiency: Acetonitrile outperforms DMF or THF due to superior solubility of intermediates.

  • Deprotection Kinetics: Methanol achieves complete deprotection in 3 hours vs. 6 hours in ethanol.

Characterization and Analytical Data

Table 2: Spectroscopic and Physical Properties

PropertyValueMethod
Molecular FormulaC₇H₂₀N₃·H₃PO₄Elemental Analysis
Melting Point215–218°C (dec.)DSC
Solubility>50 mg/mL in H₂OUSP Method<sup></sup>

Critical Note: Phosphate counterions enhance aqueous solubility (>50 mg/mL) compared to hydrochloride salts (<20 mg/mL).

Comparative Analysis of Synthesis Methods

Alkylation vs. Reductive Amination

  • Alkylation: Higher regioselectivity but requires protecting groups.

  • Reductive Amination: Avoids protection but yields mixtures (e.g., 40% target vs. 30% byproducts).

Industrial Scalability

  • Batch Reactors: Suitable for steps with reflux conditions (e.g., alkylation).

  • Continuous Flow: Ideal for acid-base neutralization to minimize degradation .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)butane-1,4-diamine phosphate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Gene Delivery Systems

N1-(3-Aminopropyl)butane-1,4-diamine phosphate is particularly noted for its role in gene delivery applications. Its polycationic nature allows it to form complexes with nucleic acids, facilitating their transport into cells. This property is essential for developing non-viral vectors for gene therapy.

  • Transfection Efficiency: Studies indicate that this compound enhances the transfection efficiency of plasmid DNA across various cell lines, often outperforming traditional liposomal formulations.
  • Safety Profile: Preliminary assessments suggest low cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications in gene therapy.

Biomedical Applications

The compound is being investigated for its potential use in various biomedical applications:

  • Drug Delivery Systems: Due to its ability to encapsulate drug molecules and enhance cellular uptake, it is being explored as a component in therapeutic formulations.
  • Polymeric Materials: It can be utilized in synthesizing polycationic polymers that have applications in drug delivery and tissue engineering.

Analytical Chemistry

This compound has been incorporated into electrochemical sensors:

  • Environmental Monitoring: It has been used in ionophore-immobilized membrane electrodes for detecting chromium(VI) in aqueous solutions. This application highlights its utility in environmental monitoring and analytical sensing.

Material Science

The compound has shown potential as a structure-directing template in hydrothermal synthesis:

  • Synthesis of Novel Materials: Research indicates that it facilitates the formation of unique cobalt zinc phosphate compounds with distinct framework structures. This application underscores its potential in designing materials with tailored properties.

Case Studies

Case Study 1: Gene Delivery Efficiency
In a study published in Molecular Therapy, researchers evaluated the transfection efficiency of this compound compared to traditional liposomal formulations. The results demonstrated significantly higher transfection rates in multiple cell lines, suggesting its potential as an effective non-viral vector for gene therapy.

Case Study 2: Environmental Sensing
A recent study explored the use of this compound in developing sensors for detecting heavy metals. The incorporation of this compound into membrane electrodes resulted in enhanced sensitivity and selectivity for Cr(VI), showcasing its practical application in environmental monitoring.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)butane-1,4-diamine phosphate involves its interaction with various molecular targets and pathways. It can bind to DNA, RNA, and proteins, influencing their structure and function. The compound is also involved in regulating ion transport, calcium dynamics, and signaling pathways, which are critical for cellular processes such as growth, differentiation, and stress response.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents/Modifications Primary Applications References
N1-(3-Aminopropyl)butane-1,4-diamine phosphate C₇H₁₉N₃·H₃PO₄·6H₂O Phosphate group Autophagy studies, ion transport
Spermine (N,N′-bis(3-aminopropyl)butane-1,4-diamine) C₁₀H₂₆N₄ Additional aminopropyl group DNA condensation, apoptosis regulation
N1-(7-Chloroquinolin-4-yl)butane-1,4-diamine (CQ) C₁₃H₁₉ClN₄ Quinoline moiety Antimalarial, antiviral research
N,N′-bis-(3-ethylaminopropyl)butane-1,4-diamine (DESPM) C₁₄H₃₄N₄ Ethyl groups on terminal amines Prostate cancer therapy (enzyme substrates)
Sevelamer hydrochloride (cross-linked N,N,N,N-tetrakis(3-aminopropyl)butane-1,4-diamine) Polymer Cross-linked polymer with HCl groups Hyperphosphatemia treatment

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Compound Solubility in Water (25°C) Stability Key Notes References
Spermidine phosphate hexahydrate 100 mg/mL (688.47 mM) Stable at 2–8°C High solubility due to phosphate
Spermidine trihydrochloride 33.33 mg/mL (DMSO) Hygroscopic Requires desiccation for storage
Spermine tetrahydrochloride ~50 mg/mL Sensitive to oxidation Used in DNA transfection assays
DESPM Insoluble in water Stable in organic solvents Requires metabolic activation

Enzymatic and Metabolic Interactions

  • Spermidine phosphate is metabolized by polyamine oxidases (PAOs), similar to unmodified spermidine, but its phosphate group may slow enzymatic degradation .
  • DESPM and BnEtSPM (benzyl/ethyl-substituted analogues) show enhanced resistance to spermine oxidase (SMO) and acetylpolyamine oxidase (APAO), making them promising for prolonged anticancer activity .
  • CQ’s quinoline group alters its interaction with NMDA receptors, reducing Ca²⁺ influx compared to spermidine derivatives .

Biological Activity

N1-(3-Aminopropyl)butane-1,4-diamine phosphate (commonly referred to as a polyamine) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H20N3O4PC_8H_{20}N_3O_4P and features a central butanediamine backbone with an attached 3-aminopropyl group and phosphate. Its structure contributes to its high cationic charge density, which facilitates interactions with various biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Polyamine Metabolism : Polyamines play crucial roles in cellular functions such as DNA stabilization, gene regulation, and cell proliferation. They are involved in modulating cellular responses to stress and inflammation.
  • Antioxidant Activity : This compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging reactive oxygen species (ROS). It shows comparable effects to well-known antioxidants like α-tocopherol .
  • Anti-inflammatory Effects : Research indicates that this compound can exert anti-inflammatory actions, making it a candidate for formulations aimed at resisting skin aging and other inflammatory conditions .

Pharmacological Applications

The pharmacological potential of this compound is vast:

  • Dermatological Uses : Its anti-inflammatory and antioxidant properties make it suitable for cosmetic formulations aimed at reducing signs of aging .
  • Cancer Therapy : Polyamines are implicated in cancer cell proliferation. Targeting polyamine metabolism can lead to tumor-selective cytotoxicity. Analogues of polyamines have been explored for their ability to induce apoptosis in cancer cells .
  • Gene Delivery Systems : Due to its polycationic nature, this compound can facilitate the delivery of nucleic acids into cells, enhancing gene therapy approaches.

Case Study 1: Anti-aging Formulations

A study evaluated the effectiveness of this compound in topical formulations aimed at combating skin aging. The results indicated significant improvements in skin hydration and elasticity after consistent application over eight weeks. The compound's antioxidant activity was instrumental in reducing oxidative damage caused by UV exposure.

Case Study 2: Cancer Cell Studies

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism involved the downregulation of polyamine biosynthetic enzymes and induction of catabolic pathways leading to increased ROS production and apoptosis in sensitive cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is essential:

CompoundStructure TypeBiological Activity
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamineDendrimerDrug delivery systems; gene therapy applications
SpermidineNatural PolyamineCell growth regulation; antioxidant properties
Tris(3-aminopropyl)amineTrisamineAntimicrobial activity; potential therapeutic uses

Q & A

Q. What are the standard synthetic routes for N1-(3-Aminopropyl)butane-1,4-diamine (spermidine) and its phosphate derivatives?

Spermidine is typically synthesized via enzymatic or chemical methods. One common approach involves the condensation of putrescine and 3-aminopropionaldehyde under controlled pH conditions, followed by purification via ion-exchange chromatography . For phosphate derivatives, phosphorylation is achieved by reacting spermidine with phosphoric acid in aqueous media, with stoichiometric control to avoid over-substitution. Purity assessment requires HPLC or LC-MS to confirm the absence of unreacted precursors or byproducts .

Q. How is N1-(3-Aminopropyl)butane-1,4-diamine phosphate characterized for structural and purity validation?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.60–3.01 ppm for alkyl chain protons, δ 25–57 ppm for carbons) to confirm backbone structure .
  • Mass spectrometry (MS) : ESI+ mode to detect molecular ions (e.g., [M+H]⁺ at m/z 145 for spermidine, adjusted for phosphate adducts) .
  • Elemental analysis : To verify phosphorus content in phosphate derivatives .
  • UV-Vis spectroscopy : λmax at 255 nm for monitoring aromatic byproducts in impurities .

Q. What are the primary research applications of this compound in biological systems?

Spermidine phosphate is studied for its role in:

  • Cellular autophagy : Regulation of lysosomal activity via mTOR pathway modulation .
  • Plant physiology : Involvement in stress responses (e.g., heat tolerance in Festuca arundinacea) by modulating ROS balance .
  • Polyamine analogs : Structural templates for synthesizing derivatives targeting NMDA receptors or ion channels .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictions in spermidine phosphate’s stability under varying pH conditions?

Conflicting reports on stability (e.g., degradation at pH < 3 vs. stability in neutral buffers) require controlled experiments:

  • Accelerated stability testing : Use buffers (pH 2–9) at 40°C for 4 weeks, with LC-MS monitoring for degradation products (e.g., putrescine or ammonia) .
  • Chelation studies : Test interactions with divalent cations (Ca²⁺, Mg²⁺), which may precipitate the compound and skew stability data .
  • Cross-linking validation : For polymerized forms (e.g., sevelamer analogs), quantify phosphate binding capacity via titration with NaH2PO4 to resolve discrepancies in efficacy .

Q. What methodologies resolve data inconsistencies in spermidine phosphate’s biological activity across cell lines?

Variability in autophagy induction (e.g., HeLa vs. HEK293 cells) can be addressed by:

  • Dose-response profiling : Use concentrations from 1 nM–100 µM to identify cell-specific thresholds .
  • Knockout models : CRISPR-Cas9 deletion of ATG5 or ULK1 to isolate spermidine-dependent pathways .
  • Metabolomic profiling : LC-MS/MS to quantify endogenous polyamines (e.g., spermine, putrescine) that may compete with exogenous spermidine .

Q. How is spermidine phosphate integrated into polymer-based drug delivery systems, and what analytical challenges arise?

In hyperphosphatemia treatments (e.g., sevelamer analogs), spermidine phosphate is cross-linked into hydrogels via:

  • Radical polymerization : Using ammonium persulfate (APS) as an initiator to form N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine networks .
  • Swelling assays : Measure pH-dependent volume changes to assess phosphate-binding efficiency .
    Challenges :
  • Batch variability : Control cross-linking density via FT-IR to ensure consistent amine-to-phosphate ratios .
  • Toxicology : Screen for residual monomers using <1 ppm detection limits in HPLC .

Methodological Guidance

Q. What protocols ensure safe handling and storage of spermidine phosphate in laboratory settings?

  • Storage : -20°C in airtight, light-resistant containers to prevent oxidation .
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation; neutralize spills with 5% acetic acid .
  • Disposal : Incinerate at >800°C with alkaline scrubbers to minimize NOx emissions .

Q. How can researchers validate the purity of commercial spermidine phosphate batches?

  • Certificates of Analysis (CoA) : Demand ≥98% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Independent verification : Use ICP-OES to confirm phosphorus content (theoretical 12.2% for monophosphate) .

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